Methyl (2-methyl-3-chlorophenoxy)acetate
Description
Methyl (2-methyl-3-chlorophenoxy)acetate is an ester derivative of phenoxyacetic acid, characterized by a methyl ester group and a substituted phenyl ring with chlorine at the 3-position and a methyl group at the 2-position. Its molecular formula is C₁₀H₁₁ClO₃, and it is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for diuretic and saluretic agents . The compound’s structure combines lipophilic (methyl and chlorine substituents) and polar (ester group) features, influencing its reactivity and biological activity.
Properties
Molecular Formula |
C10H11ClO3 |
|---|---|
Molecular Weight |
214.64 g/mol |
IUPAC Name |
methyl 2-(3-chloro-2-methylphenoxy)acetate |
InChI |
InChI=1S/C10H11ClO3/c1-7-8(11)4-3-5-9(7)14-6-10(12)13-2/h3-5H,6H2,1-2H3 |
InChI Key |
YGHAAGVMMIOPIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)OCC(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and physicochemical differences between Methyl (2-methyl-3-chlorophenoxy)acetate and analogous compounds:
Bioactivity and Pharmaceutical Use
- This compound is a precursor in synthesizing 1,3-dioxo-indanyloxy acetates, which exhibit diuretic properties . Its methyl ester group enhances membrane permeability compared to carboxylic acid analogs like m-Chlorophenoxyacetic Acid .
- Methyl 2-(3-chlorophenyl)sulfonylacetate (C₉H₉ClO₄S) demonstrates distinct reactivity due to the sulfonyl group, making it suitable for synthesizing sulfonamide-based therapeutics, unlike the target compound .
Reactivity and Stability
- The nitro group in Methyl (2-chloro-6-nitrophenoxy)acetate increases electrophilicity, enabling participation in nucleophilic aromatic substitution reactions, whereas the target compound’s chloro-methyl substituents favor electrophilic substitutions .
- Hydroxy-containing analogs (e.g., Methyl 2-(3-chlorophenyl)-2-hydroxyacetate) exhibit higher polarity and susceptibility to oxidation or hydrolysis compared to the non-hydroxylated target compound .
Herbicidal Activity
- m-Chlorophenoxyacetic Acid and (4-Chloro-2-methylphenoxy)acetic acid (MCPA analog) are herbicidal agents due to their auxin-like activity. The esterification in this compound reduces phytotoxicity, redirecting its use to pharmaceuticals .
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